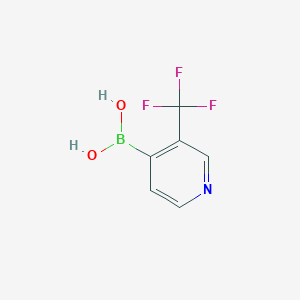
3-(Trifluoromethyl)pyridine-4-boronic acid
Descripción general
Descripción
“3-(Trifluoromethyl)pyridine-4-boronic acid” is a chemical compound with the empirical formula C6H7BF3NO3 . It is a solid substance and is used as a reagent in various chemical reactions . It is also a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyridine ring, a boronic acid group, and a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of this compound .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. It is used as a reagent in the Suzuki–Miyaura coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 208.93 . More specific physical and chemical properties are not detailed in the available resources.
Aplicaciones Científicas De Investigación
Reactivity Analysis
The reactivity of pyridinium boronic acid, closely related to 3-(Trifluoromethyl)pyridine-4-boronic acid, was studied in acidic aqueous solutions, revealing that substituents on the pyridine moiety significantly influence the acidity of both the boron center and the pyridine moiety (Iwatsuki et al., 2012).
Synthesis and Reactivity
The synthesis process of 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, a compound similar to this compound, was extensively studied. Conditions such as reaction temperature, time, molar ratios, and pH were optimized to achieve high yield and purity (Liu Guoqua, 2014).
Electronic Communication in Organoboranes
A study on organoboranes with bithiophene linkers explored the electronic communication and binding cooperativity involving boron centers, highlighting the complex interactions in such compounds (Sundararaman et al., 2006).
Suzuki Cross-Coupling Reactions
The use of pyridine-4-boronic esters, including those similar to this compound, in Suzuki cross-coupling reactions has been demonstrated. These reactions are crucial for installing electron-withdrawing groups in organic compounds, highlighting the compound's utility in synthetic chemistry (Batool et al., 2016).
Use in Electrolyte Additives
Boron trifluoride complexes, including those with pyridine, have been synthesized and used as electrolyte additives in lithium-ion cells. These additives show promise in controlling impedance at high voltages, crucial for battery performance and longevity (Mengyun Nie et al., 2016).
Optical Sensing Applications
A study developed a BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile. This demonstrates the potential application of boron-pyridine compounds in sensitive detection technologies (Tsumura et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 3-(Trifluoromethyl)pyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound is described as relatively stable, readily prepared, and generally environmentally benign , which may suggest good bioavailability.
Result of Action
The result of the compound’s action is the successful formation of carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a variety of complex organic compounds, contributing to advances in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other chemical groups could potentially impact the compound’s action.
Análisis Bioquímico
Biochemical Properties
3-(Trifluoromethyl)pyridine-4-boronic acid plays a crucial role in biochemical reactions, especially in the context of Suzuki-Miyaura coupling reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can influence its interactions with biomolecules .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form covalent bonds with biomolecules can lead to the inhibition or activation of specific enzymes, thereby altering cellular pathways . Studies have demonstrated that this compound can impact the expression of genes involved in metabolic processes, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. The boronic acid group can bind to active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of stable enzyme-inhibitor complexes, which can modulate the enzyme’s activity . Additionally, the trifluoromethyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, further influencing its biochemical activity . These interactions can lead to changes in gene expression and cellular function, as the compound can act as a modulator of biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis or oxidation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, with potential implications for its use in drug development and biochemical research . The stability of the compound is crucial for its effectiveness in in vitro and in vivo studies, as degradation can lead to reduced activity and altered biochemical interactions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage . Understanding these dosage effects is essential for optimizing the compound’s use in therapeutic applications and minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biochemical pathways . These interactions can influence the overall metabolic profile of cells and tissues, affecting processes such as energy production, lipid metabolism, and detoxification . The compound’s impact on metabolic pathways is a key consideration in its use as a biochemical reagent and therapeutic agent .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within cellular compartments, affecting its localization and activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical assays and therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and modulate cellular processes . The subcellular localization of this compound is a critical factor in its biochemical activity and therapeutic potential .
Propiedades
IUPAC Name |
[3-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-3-11-2-1-5(4)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKURWXTOIKLEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204334-17-7 | |
| Record name | 3-(Trifluoromethyl)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[6-(3,5-Dimethyl-1H-pyrazol-1-YL)-1,2,4,5-tetrazin-3-YL]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B1420994.png)
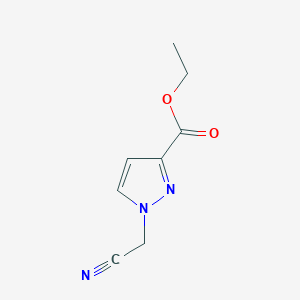
![Methyl 2'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B1420999.png)
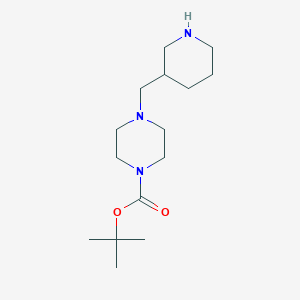
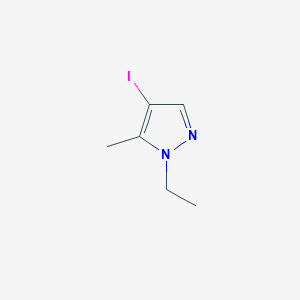
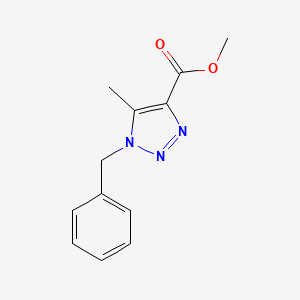
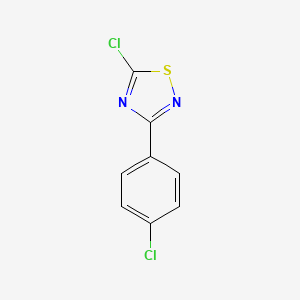
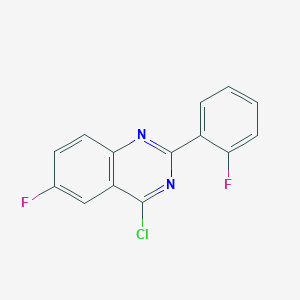
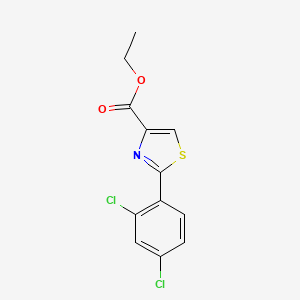
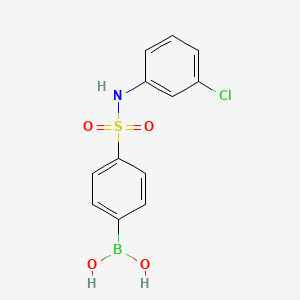
![7-Cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1421011.png)
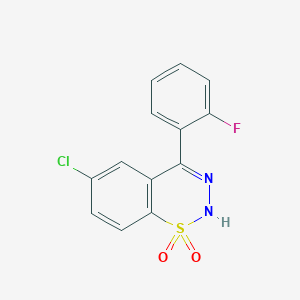
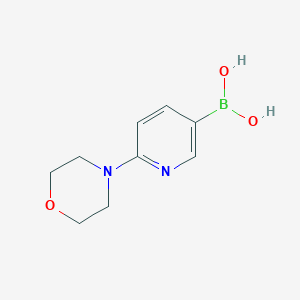
![3-[(3-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421014.png)